N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide
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Overview
Description
N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound consists of an adamantane core, which is known for its rigidity and stability, linked to an imidazole sulfonamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene. The next step involves the introduction of the carboxamide group through a reaction with an appropriate amine. The imidazole sulfonamide moiety is then introduced via a sulfonation reaction followed by coupling with the adamantane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reactions. The use of catalysts and solvents that facilitate the reactions while minimizing side products is also crucial. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the imidazole moiety.
Medicine: Investigated for its antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions in enzymes, inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide
- N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-sulfonamide
Uniqueness
N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]adamantane-1-carboxamide is unique due to the presence of the methyl group on the imidazole ring, which can influence its binding affinity and specificity towards biological targets. This structural variation can result in different biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c1-21-10-15(19-11-21)25(23,24)20-3-2-18-16(22)17-7-12-4-13(8-17)6-14(5-12)9-17/h10-14,20H,2-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNYULVORUQDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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